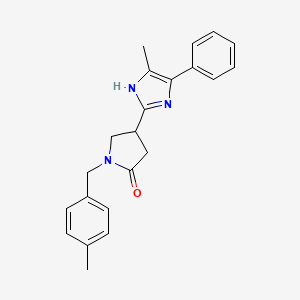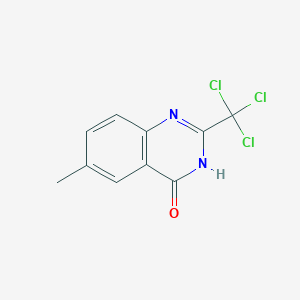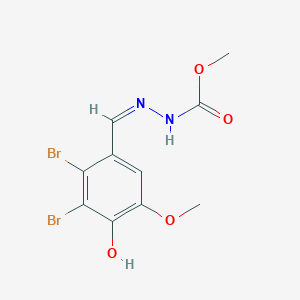
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidin-2-ones and imidazole derivatives, which have been found to possess various biological activities.
作用機序
The mechanism of action of 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. The compound may also modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one can induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells. The compound has also been found to possess antifungal activity against various fungal strains. Additionally, the compound has been reported to exhibit anti-inflammatory and antiviral activities.
実験室実験の利点と制限
One of the advantages of using 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one in lab experiments is its potential therapeutic applications. The compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one. One direction is to investigate the compound's mechanism of action and cellular targets in more detail. Another direction is to evaluate the compound's efficacy and safety in preclinical and clinical studies. Additionally, the development of new derivatives and analogs of the compound may lead to the discovery of more potent and selective therapeutic agents. Finally, the use of advanced drug delivery systems may improve the compound's bioavailability and pharmacokinetic properties.
合成法
The synthesis of 1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one has been reported in the literature. The general method involves the reaction of 4-methylbenzaldehyde, 5-methyl-4-phenyl-1H-imidazole-2-carbaldehyde, and pyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction mixture is then stirred at a specific temperature and pressure to obtain the desired product. The synthesized compound can be purified using various chromatographic techniques.
科学的研究の応用
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one has been found to possess various biological activities, such as anticancer, antifungal, anti-inflammatory, and antiviral activities. Several studies have reported the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and viral infections.
特性
IUPAC Name |
4-(5-methyl-4-phenyl-1H-imidazol-2-yl)-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-15-8-10-17(11-9-15)13-25-14-19(12-20(25)26)22-23-16(2)21(24-22)18-6-4-3-5-7-18/h3-11,19H,12-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYOYRSZZDALJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=C(N3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-4-(5-methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)


![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
![2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6122090.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6122115.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122123.png)
![N'-benzyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6122133.png)
![N-(3-acetylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6122147.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
